Product packaging for 2-(Isoquinolin-1-yl)ethanamine(Cat. No.:)

2-(Isoquinolin-1-yl)ethanamine

Cat. No.: B11913815
M. Wt: 172.23 g/mol
InChI Key: NKAKAQCUSVBDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Isoquinolin-1-yl)ethanamine (CAS 1159832-12-8) is a chemical building block of interest in medicinal and synthetic chemistry. With a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol , this compound serves as a versatile precursor for the construction of more complex molecules. The core isoquinoline structure is a privileged scaffold in drug discovery, found in compounds with a broad spectrum of biological activities . This ethanamine derivative is particularly valuable for synthesizing acetamide-based structures. Research indicates that related isoquinolin-2(1H)-yl-acetamide scaffolds are present in compounds investigated as P2X7 receptor inhibitors, proteasome inhibitors, and Toll-like receptor (TLR) agonists . Furthermore, such molecular frameworks are utilized in the synthesis of compounds evaluated for anticancer properties and as key intermediates in developing dopamine receptor ligands for neurological research . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B11913815 2-(Isoquinolin-1-yl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-isoquinolin-1-ylethanamine

InChI

InChI=1S/C11H12N2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5,7,12H2

InChI Key

NKAKAQCUSVBDFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CCN

Origin of Product

United States

Synthesis Methodologies for 2 Isoquinolin 1 Yl Ethanamine and Its Analogues

Classical and Established Synthetic Routes to Isoquinoline (B145761) Cores

The formation of the isoquinoline nucleus is a cornerstone of many synthetic approaches to 2-(isoquinolin-1-yl)ethanamine. Two classical name reactions, the Bischler–Napieralski cyclization and the Pictet–Spengler reaction, have been extensively utilized for this purpose.

Bischler–Napieralski Cyclization in Isoquinoline Synthesis

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides or β-arylethylcarbamates. organic-chemistry.orgnrochemistry.com This intramolecular electrophilic aromatic substitution is typically facilitated by a condensing agent in refluxing acidic conditions. nrochemistry.com Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and zinc chloride (ZnCl₂). organic-chemistry.org The reaction is particularly effective when the benzene (B151609) ring is substituted with electron-donating groups. nrochemistry.com

The mechanism of the Bischler-Napieralski reaction can proceed through two main pathways. One involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes. nrochemistry.com The other pathway proceeds through a nitrilium ion intermediate that subsequently undergoes cyclization to form the dihydroisoquinoline. nrochemistry.com The resulting 3,4-dihydroisoquinolines can then be readily dehydrogenated to yield the aromatic isoquinoline core. nrochemistry.com

ReagentConditionsProductReference
P₂O₅, POCl₃, or ZnCl₂Refluxing acidic conditions3,4-dihydroisoquinolines organic-chemistry.org
PCl₅Nitrile as solvent, room temperature2,3-disubstituted 13,14-dihydroprotoberberinium salts nih.gov
Triphenyl phosphite-bromineMild conditions3,4-dihydroisoquinolines organic-chemistry.org

Pictet–Spengler Reaction and Related Intramolecular Cyclizations

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by ring closure. wikipedia.org This reaction is typically catalyzed by acid in a protic solvent, often with heating, although it can also proceed in aprotic media, sometimes even without an acid catalyst, leading to higher yields. wikipedia.org The reaction is considered a special case of the Mannich reaction. wikipedia.org

The mechanism initiates with the formation of an iminium ion from the amine and the carbonyl compound under acidic conditions. wikipedia.org This electrophilic iminium ion then undergoes an intramolecular attack by the electron-rich aryl ring, leading to the cyclized tetrahydroisoquinoline product. wikipedia.orgname-reaction.com For the synthesis of isoquinolines themselves, the resulting tetrahydroisoquinoline must undergo an oxidation step. When a 3,4-dimethoxyphenyl group is used instead of an indole (B1671886), the reaction is known as the Pictet-Spengler tetrahydroisoquinoline synthesis and generally requires harsher conditions, such as refluxing with strong acids. wikipedia.org

ReactantsConditionsProductReference
β-arylethylamine and aldehyde/ketoneAcid catalyst, protic solvent, heatingTetrahydroisoquinoline wikipedia.org
3,4-dimethoxyphenyl-ethylamine and aldehyde/ketoneRefluxing with strong acids (e.g., HCl, TFA)Tetrahydroisoquinoline wikipedia.org

Modern Synthetic Strategies for this compound Frameworks

More contemporary approaches to synthesizing this compound and its derivatives often focus on directly installing the ethanamine side chain or employing powerful transition metal-catalyzed reactions for the construction of the isoquinoline ring.

Reductive Amination Approaches for Ethanamine Side Chains

Reductive amination is a versatile and widely used method for the synthesis of amines. youtube.com This two-step process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.org This method is highly effective for creating primary, secondary, and tertiary amines. youtube.com

To synthesize this compound, a suitable isoquinoline-containing aldehyde or ketone can be reacted with an appropriate amine source, followed by reduction. A common and efficient variation is a one-pot procedure where the imine formation and reduction occur in the same reaction vessel. youtube.com This is often achieved using specific reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than sodium borohydride (B1222165) (NaBH₄) and can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Iron catalysts have also been employed for the reductive amination of ketones and aldehydes using ammonia (B1221849), offering a pathway to primary amines. d-nb.info

Carbonyl CompoundAmine SourceReducing AgentCatalyst (if any)ProductReference
Aldehyde/KetonePrimary/Secondary AmineNaBH₃CN, NaBH(OAc)₃-Substituted Amine masterorganicchemistry.com
Aldehyde/KetoneAmmoniaH₂Iron catalystPrimary Amine d-nb.info
Aldehyde/KetonePrimary/Secondary AmineNaBH₄Boric acid, p-toluenesulfonic acid, or benzoic acidSubstituted Amine organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These methods offer high efficiency and functional group tolerance. bohrium.com

Palladium catalysts are particularly prominent in C-N bond formation and cross-coupling reactions. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be employed to construct the nitrogen-containing ring of the isoquinoline. For instance, a one-pot synthesis of 4-aryl-2-quinolones involves a Pd-catalyzed annulation of o-halo-substituted benzaldehydes with primary amides. nih.gov

Furthermore, palladium(II)-catalyzed cascade reactions, such as a Heck reaction followed by an intramolecular C(sp²)–H amidation, have been developed for the synthesis of substituted quinolinones. nih.govresearchgate.net In these reactions, a substituted cinnamamide (B152044) reacts with an aryl iodide in the presence of a palladium catalyst to form an intermediate that then undergoes intramolecular cyclization. researchgate.net Palladium-catalyzed tandem amination reactions of o-haloaryl acetylenic ketones with primary amines also provide an efficient route to functionalized 4-quinolones. organic-chemistry.org

ReactantsCatalyst SystemReaction TypeProductReference
o-halo-substituted benzaldehydes and primary amidesPalladium catalystAnnulation3-aryl-2-quinolones nih.gov
Substituted cinnamamide and aryl iodidePd(OAc)₂, PPh₃, K₂CO₃Cascade Heck/intramolecular C–H amidation4-aryl-2-quinolones nih.gov
o-haloaryl acetylenic ketones and primary aminesPd₂(dba)₃, PPh₃Tandem aminationFunctionalized 4-quinolones organic-chemistry.org
Copper(I)-Catalyzed Annulation Reactions

Copper-catalyzed reactions have become a cornerstone in the synthesis of nitrogen-containing heterocycles, including isoquinolines, due to the low cost and toxicity of copper salts compared to other transition metals like palladium. researchgate.net These methods often involve annulation, or ring-forming, processes that efficiently construct the bicyclic isoquinoline system.

A notable strategy is the copper(I)-catalyzed tandem three-component reaction involving 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH₃CN). organic-chemistry.org This process assembles densely functionalized isoquinolines through a sequence that includes N-atom transfer and a [3 + 2 + 1] cyclization. organic-chemistry.org The reaction is highly selective and versatile. organic-chemistry.org Similarly, copper-catalyzed cascade reactions of 2-haloaryloxime acetates with active methylene (B1212753) compounds (like β-diketones or β-keto esters) provide a route to various isoquinoline derivatives. organic-chemistry.org

Another approach involves the copper(I)-catalyzed reaction of 2-(1-alkynyl)benzaldimines with water to produce isoquinolin-1(2H)-ones. Mechanistic studies suggest this transformation begins with a regioselective intramolecular cyclization of the benzaldimine, forming an isoquinolinium intermediate that is then trapped by water. researchgate.net Furthermore, copper catalysis enables the synthesis of isoquinoline-fused heterocycles. For instance, benzimidazo[2,1-a]isoquinolines can be formed through a copper-catalyzed cascade cyclization of o-alkynylbenzonitriles with o-iodoanilines, a process that sequentially forms three new C-N bonds. nih.gov

Table 1: Examples of Copper-Catalyzed Isoquinoline Synthesis

Starting Materials Catalyst/Reagents Product Type Reference
2-Bromoaryl ketone, terminal alkyne, CH₃CN Copper(I) Densely functionalized isoquinolines organic-chemistry.org
2-(1-Alkynyl)benzaldimine, Water Cu(OAc)₂ Isoquinolin-1(2H)-ones researchgate.net
o-Alkynylbenzonitrile, o-Iodoaniline Copper(II) acetate Benzimidazo[2,1-a]isoquinolines nih.gov
2-Ethynylanilines, Glyoxals Copper(I) / Piperidine 2-Acylquinolines (related heterocycle) rsc.org

Multicomponent Reaction (MCR) Strategies for Isoquinoline Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. nih.govtcichemicals.com These reactions are particularly useful in medicinal chemistry for creating libraries of complex molecules like isoquinoline derivatives. nih.govnih.gov

MCRs offer a convergent and step-economic approach to building complex scaffolds. frontiersin.org Post-condensation modifications of the adducts formed in MCRs can lead to a wide array of novel and complex heterocyclic structures. nih.gov For isoquinoline synthesis, MCRs can be designed to either form the core ring system directly or to produce a versatile intermediate that undergoes subsequent cyclization to yield the desired scaffold. nih.govrug.nl

Ugi-4CR and Post-Cyclization Transformations

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. frontiersin.org The true power of this reaction in heterocyclic synthesis lies in "post-Ugi" transformations, where the initially formed Ugi adduct is subjected to a subsequent reaction, often a cyclization, to build the target ring system. frontiersin.orgacs.org

Several strategies have been developed to synthesize isoquinolone derivatives—a common precursor or analogue to the target amine—using this approach:

Ugi-4CR/Heck Reaction: An early example involved an intramolecular Heck reaction following the Ugi-4CR to form the isoquinolone ring. acs.org

Ugi-4CR/Palladium-Catalyzed Arylation: This method uses a palladium catalyst to facilitate an intramolecular C-H arylation of the Ugi adduct, leading to cyclization. acs.orgrsc.org

Ugi-4CR/Copper-Catalyzed Domino Reaction: A highly efficient method uses ammonia and 2-halobenzoic acids as building blocks in an Ugi reaction. rug.nlacs.org The resulting adduct undergoes a copper-catalyzed domino cascade, involving an Ullmann-type coupling and subsequent condensation, to yield highly substituted isoquinolone-4-carboxylic acids. rug.nlacs.org This ligand-free catalytic system demonstrates broad substrate scope and functional group tolerance. rug.nl

Ugi-4CR/Wittig Reaction: A one-pot sequence involving an Ugi-4CR followed by an intramolecular Wittig reaction has also been employed to construct the isoquinolin-1(2H)-one scaffold. acs.org

Table 2: Post-Ugi Cyclization Strategies for Isoquinolone Synthesis

Ugi Components Post-Ugi Reaction Catalyst Resulting Scaffold Reference
Aldehyde, Amine, Isocyanide, 2-Halobenzoic Acid Intramolecular Heck Reaction Palladium Isoquinolone acs.org
Aldehyde, Amine, Isocyanide, 2-Iodobenzoic Acid Intramolecular C-H Arylation Palladium Dihydrophenanthridine rsc.org
2-Halobenzoic Acid, Ammonia, Isocyanide, Aldehyde Domino (Ullmann/Condensation) Copper(I) Isoquinolone-4-carboxylic acid rug.nlacs.org
(2-Carboxybenzyl)triphenylphosphonium salts, Isocyanide, Amine Intramolecular Wittig Reaction None (promoter used) Isoquinolin-1(2H)-one researchgate.netacs.org

Tandem Reduction/Radical Cyclization/Radical Coupling/Aromatization Protocols

A powerful, transition-metal-free method has been developed for the rapid construction of isoquinolines, including specifically isoquinoline ethylamines, which are directly related to the target compound. acs.orgacs.org This strategy employs "super-electron-donor" (SED) 2-azaallyl anions in a sophisticated tandem sequence. acs.org

The process is initiated by a single-electron transfer (SET) from the 2-azaallyl anion to a substrate such as N-Boc-2-iodobenzyl allenyl amine. acs.org This initiates a cascade of events:

Reduction/Radical Cyclization: The initial electron transfer generates a radical anion which undergoes cyclization.

Radical-Radical Cross-Coupling: The cyclized radical couples with another radical species.

Aromatization: A final oxidative workup step leads to the formation of the aromatic isoquinoline ethylamine (B1201723) derivatives. acs.org

This protocol is valued for its operational simplicity, scalability to the gram scale, and good tolerance for a wide range of functional groups, achieving yields of up to 94%. acs.orgacs.org Other radical cyclization approaches have also been used to create functionalized isoquinolines, such as the synthesis of 1-difluoroalkylated isoquinolines via a copper-catalyzed tandem radical process. rsc.org

Continuous Flow Synthesis Techniques for Isoquinoline Derivatives

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up and automation. thieme-connect.comrsc.org These benefits have been applied to the synthesis of isoquinoline derivatives, leading to more efficient and greener processes. rsc.org

One notable example is a three-component reaction between an isoquinoline, a dialkyl acetylenedicarboxylate, and 2,2,2-trifluoro-1-phenylethanone. thieme-connect.com When performed in a continuous-flow microreactor, this reaction yields 2-(trifluoromethyl)-2H- rsc.orgCurrent time information in Bangalore, IN.oxazino[2,3-a]isoquinoline derivatives in high yields (79-83%) while eliminating the formation of by-products that are problematic in batch synthesis. thieme-connect.com

Furthermore, electrochemical methods have been integrated with flow systems. An efficient and environmentally friendly continuous-flow electrosynthesis has been developed for 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones from N-alkyl-N-methacryloyl benzamides. This reaction proceeds under metal-free and oxidant-free conditions. rsc.org The combination of photochemistry and flow synthesis has also proven effective. Visible-light photocatalyzed reactions to produce indole[2,1-a]isoquinoline derivatives showed dramatically improved yields in a flow setup (83%) compared to batch conditions, where no product was formed. acs.orgthieme-connect.com

Advanced Considerations in Synthesis of this compound

Beyond constructing the basic isoquinoline framework, the ability to selectively introduce functional groups at specific positions on the ring is crucial for creating analogues and optimizing properties.

Regioselective Functionalization of the Isoquinoline Ring

Regioselective functionalization allows for the precise modification of a particular C-H bond on the isoquinoline core. Traditional methods often require pre-functionalized starting materials, but modern strategies focus on the direct activation of C-H bonds. mdpi.com

Several advanced methods achieve high regioselectivity:

Palladium-Catalyzed C-H Activation: N-methoxybenzamides can react with 2,3-allenoic acid esters via a palladium-catalyzed C-H activation/annulation process to give 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com

Ruthenium-Catalyzed C-H Hydroxymethylation: Using the nitrogen atom of the isoquinoline ring as a directing group, a Ru(II) catalyst can achieve regioselective hydroxymethylation at the C1 position. acs.org

Phosphite-Mediated C-H Alkylation: An innovative method uses a phosphite-mediated rsc.orgCurrent time information in Bangalore, IN. N-to-C rearrangement to achieve unprecedented meta-C-H alkylation of the isoquinoline ring. rsc.org This strategy overcomes the challenge that the meta position is typically inert to both electrophilic and nucleophilic attack. The same conditions can be tuned to achieve ortho-alkylation, allowing for selective di-C-H functionalization. rsc.org

HAT-Promoted Hydrosilylation: A photochemically promoted Hydrogen Atom Transfer (HAT) process enables the regioselective hydrosilylation of isoquinolines, generating reduced N-heterocycles. The regioselectivity is dictated by the formation of the most stable radical intermediate, typically at the 8-position of the isoquinoline. nih.gov

An examination of the synthetic methodologies for this compound and its related analogues reveals sophisticated strategies aimed at achieving high levels of stereochemical control and developing processes suitable for larger scale production. Researchers have focused on asymmetric synthesis to produce specific chiral versions of these compounds and have explored process optimizations to enhance efficiency and yield.

2 Stereoselective Synthesis of Chiral Analogues

The generation of chiral isoquinoline-containing structures often relies on stereoselective strategies, including the use of chiral auxiliaries and asymmetric catalysis, to control the three-dimensional arrangement of atoms. These methods are crucial for producing optically pure enantiomers.

Several approaches have been successfully developed for the stereoselective synthesis of chiral analogues. One method involves the use of a sulfinamide auxiliary, which, upon addition of an N-Boc-3-bromoindole, yields a 1:1 mixture of diastereoisomers that can be separated. nih.gov These separated diastereomers serve as key intermediates for the synthesis of a series of 3,4-dihydroisoquinolinyl analogues. nih.gov Another effective strategy employs chiral inductors. For instance, (R)-(+)-1-(1-Naphthyl)ethylamine has been shown to be an effective chiral auxiliary in the asymmetric synthesis of lortalamine (B1675143) analogues, which feature a tetrahydroisoquinoline core. researchgate.net

Asymmetric catalysis represents another powerful tool. A highly enantioselective route utilizes bifunctional aminothioureas as catalysts for the addition of indole to a sulfonyl amide. nih.gov Optimization of these reaction conditions has led to the formation of the desired (R) and (S) sulfonyl amides in exceptional enantiomeric excess (ee) of 99% and 98%, respectively. nih.gov Similarly, chiral phosphoric acid catalysis has been applied to the heterodimerization of N-substituted pyrrolidine-1-carboxamides to create analogues of the fissoldhimine alkaloid core. ifremer.fr This method yielded the target product with high diastereoselectivity and an enantiomeric excess of 92%. ifremer.fr Key stereoselective reactions in these syntheses often include the diastereoselective reduction of an imine bond, which is a critical step in the enantiodivergent synthesis of certain isoquinoline alkaloids. researchgate.net

Table 1: Stereoselective Synthesis Methods for Chiral Isoquinoline Analogues

MethodKey Reagent/CatalystAnalogue TypeStereochemical OutcomeSource
Chiral AuxiliarySulfinamide3,4-Dihydroisoquinolinyl1:1 separable diastereoisomers nih.gov
Chiral Auxiliary(R)-(+)-1-(1-Naphthyl)ethylamineLortalamine analogues (tetrahydroisoquinoline)Effective stereoselectivity researchgate.net
Asymmetric CatalysisBifunctional aminothioureas3,4-DihydroisoquinolinylUp to 99% ee nih.gov
Asymmetric CatalysisChiral Phosphoric AcidFissoldhimine analogues (pyrroloisoquinoline)92% ee, high diastereoselectivity ifremer.fr

3 Scalability and Process Optimization

Transitioning synthetic routes from laboratory-scale discovery to larger, preparative-scale production requires significant process optimization to ensure efficiency, robustness, and higher yields.

Table 2: Scalability and Process Optimization for Isoquinoline Analogues

Method/ApproachKey FeaturesScale AchievedSource
Tandem Radical CyclizationTransition-metal-free; Telescoped process (imine synthesis, cyclization, coupling, aromatization)Gram-scale nsf.gov
Process-Focused SynthesisHigher overall yield and enhanced stereocontrol compared to discovery route; Robust crystallization purificationMulti-gram quantities acs.org
Electrooxidation/HeterodimerizationTested for scalability1.0 mmol scale ifremer.fr

Chemical Transformations and Derivatization Strategies of 2 Isoquinolin 1 Yl Ethanamine

Reactions at the Ethanamine Side Chain

The primary amine group of the ethanamine side chain is a key site for nucleophilic reactions, enabling the introduction of a wide variety of functional groups through acylation, sulfonylation, alkylation, arylation, and amidation.

Acylation and Sulfonylation Reactions

The primary amine of 2-(isoquinolin-1-yl)ethanamine readily undergoes acylation with acyl chlorides or anhydrides to form corresponding N-acyl derivatives. researchgate.netresearchgate.net This reaction is a fundamental step in the synthesis of more complex molecules, such as in the Bischler-Napieralski reaction to form 3,4-dihydroisoquinolines, which can then be reduced to tetrahydroisoquinolines (THIQs). rsc.org The formation of an N-acyl intermediate is often the first step toward creating cyclic derivatives. rsc.org

Sulfonylation of the amine group yields sulfonamides. researchgate.net The reaction of isoquinoline (B145761) derivatives with sulfonamides can be achieved in the presence of catalysts to produce N-(isoquinolin-1-yl)sulfonamides. researchgate.net These sulfonamide derivatives are a significant class of compounds in medicinal chemistry. researchgate.net

Interactive Data Table: Acylation and Sulfonylation Reactions

Reaction TypeReagent ExampleProduct TypeReference
AcylationAcyl Chloride (R-COCl)N-Acyl-2-(isoquinolin-1-yl)ethanamine researchgate.netrsc.org
SulfonylationSulfonyl Chloride (R-SO₂Cl)N-Sulfonyl-2-(isoquinolin-1-yl)ethanamine researchgate.netnih.gov

Alkylation and Arylation Reactions

N-alkylation of the ethanamine side chain introduces alkyl groups to the nitrogen atom. wikipedia.org This can be achieved using alkyl halides, where the amine acts as a nucleophile. wikipedia.org However, this method can lead to polyalkylation, making it more suitable for synthesizing tertiary amines from secondary amines or quaternary ammonium (B1175870) salts from tertiary amines. wikipedia.org For primary amines like this compound, reductive amination offers a more controlled approach. This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced using agents like sodium borohydride (B1222165) or sodium cyanoborohydride to yield the N-alkylated product. nih.gov Industrially, alcohols are often preferred over alkyl halides as alkylating agents, using catalysts to activate the hydroxyl group. wikipedia.org

N-arylation involves the formation of a bond between the amine nitrogen and an aryl group. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for this purpose, coupling the amine with aryl halides. wiley-vch.de

Interactive Data Table: Alkylation and Arylation Reactions

Reaction TypeReagent/MethodCatalyst/ConditionsProduct TypeReference
N-AlkylationAlkyl HalideBaseMono-, di-, or poly-alkylated amine wikipedia.org
N-AlkylationAldehyde/KetoneReductive amination (e.g., NaBH₃CN)N-Alkyl amine nih.gov
N-ArylationAryl HalidePalladium catalyst (e.g., Pd(OAc)₂)N-Aryl amine wiley-vch.de

Amidation Reactions

Amidation involves the formation of an amide bond by reacting the primary amine of this compound with a carboxylic acid. organic-chemistry.org Due to the lower reactivity of carboxylic acids compared to acyl chlorides, this reaction often requires a coupling agent to activate the carboxylic acid. fishersci.de Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.de These reagents form a highly reactive O-acylisourea intermediate that readily reacts with the amine. fishersci.de Other coupling reagents include HATU and HBTU, which are often used in combination with a non-nucleophilic base. fishersci.de Amidation can also be mediated by agents like TiCl₄ in pyridine (B92270). nih.gov This reaction is fundamental in peptide synthesis and the construction of various biologically active molecules. ucl.ac.uknih.gov

Modifications and Functionalization of the Isoquinoline Nucleus

The isoquinoline ring system is an electron-rich aromatic structure, making it susceptible to electrophilic substitution. The presence of the nitrogen atom also allows for nucleophilic attack under certain conditions.

Electrophilic Aromatic Substitution Patterns

The isoquinoline ring undergoes electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. mnstate.edu The position of substitution is directed by the existing substituents. The isoquinoline ring itself is generally activated towards electrophilic attack on the benzene (B151609) portion (positions 5 and 8 are most common) and deactivated on the pyridine portion. The electron-donating ethanamine side chain at position 1 would further influence this regioselectivity. However, under acidic conditions typical for many electrophilic substitutions (e.g., nitration with H₂SO₄/HNO₃), the pyridine nitrogen and the side-chain amine will be protonated, becoming strongly deactivating, meta-directing groups. This can complicate the substitution pattern. mnstate.edu For instance, nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. beilstein-journals.orgbeilstein-journals.org

Interactive Data Table: Common Electrophilic Aromatic Substitutions

ReactionReagentsTypical Position(s) on IsoquinolineNature of ProductReference
NitrationHNO₃/H₂SO₄C5 and C8Nitro-substituted isoquinoline mnstate.edubeilstein-journals.org
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃C5 and C8Halo-substituted isoquinoline mnstate.edu
SulfonationSO₃/H₂SO₄C5 and C8Sulfonated isoquinoline mnstate.edu
Friedel-Crafts AcylationRCOCl/AlCl₃C5Acyl-substituted isoquinoline beilstein-journals.orgbeilstein-journals.org

Nucleophilic Substitution Reactions

Nucleophilic substitution on the isoquinoline ring is also possible, particularly at positions activated by the ring nitrogen. smolecule.com The C-1 position is especially susceptible to nucleophilic attack, particularly if the nitrogen atom is quaternized or oxidized to an N-oxide. thieme-connect.de For example, isoquinoline N-oxides can react with nucleophiles, leading to substitution at the C-1 position. thieme-connect.de Additionally, if a leaving group such as a halogen is present on the ring, it can be displaced by a nucleophile. Palladium-catalyzed reactions like the Suzuki cross-coupling can be used to introduce aryl groups at positions like C-1 by first converting it to a halide or triflate. acs.org

Derivatization for Enhanced Analytical Performance

Derivatization is a key strategy to improve the analytical properties of molecules like this compound. By chemically modifying the primary amine group, its detectability in various analytical systems can be significantly enhanced.

Introduction of Chromophores and Fluorophores for Detection

The introduction of chromophoric or fluorophoric moieties is a common technique to enhance the detection of amines in analytical assays. These groups absorb or emit light, respectively, allowing for sensitive quantification.

Chromophores: These are parts of a molecule that absorb light in the ultraviolet-visible region. By attaching a chromophore to this compound, its presence can be detected and quantified using UV-Vis spectroscopy.

Fluorophores: These are molecules that, after absorbing light at a specific wavelength, emit light at a longer wavelength. nih.gov This fluorescence can be highly sensitive and specific. ekb.eg Derivatization with a fluorescent tag allows for the detection of this compound at very low concentrations using fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector. frontiersin.org The choice of fluorophore can be tailored to the specific analytical requirements, such as the desired excitation and emission wavelengths. nih.gov

A variety of reagents can be used to introduce these functionalities to the primary amine of this compound. These reactions typically involve the formation of a stable covalent bond, such as an amide or a sulfonamide. The selection of the derivatizing agent depends on factors like reaction efficiency, stability of the derivative, and the spectral properties of the resulting product.

Isotope-Coded Derivatization in Mass Spectrometry

Isotope-coded derivatization (ICD) is a powerful technique used in mass spectrometry (MS) for the relative and absolute quantification of molecules in complex mixtures. nih.gov This method involves labeling analytes with reagents that are chemically identical but differ in their isotopic composition. nih.gov

In the context of this compound, two samples (e.g., a control and a treated sample) would be derivatized with the "light" and "heavy" versions of a derivatizing reagent, respectively. The primary amine group of this compound is the target for this derivatization. After derivatization, the samples are mixed and analyzed by LC-MS or LC-MS/MS. nih.gov The resulting mass spectra will show pairs of peaks for each derivatized analyte, separated by a specific mass difference corresponding to the isotopic label. The ratio of the intensities of these peak pairs directly reflects the relative abundance of the analyte in the original samples. nih.gov

This approach offers several advantages, including improved accuracy and precision by minimizing experimental variability, and enhanced sensitivity due to the introduction of a readily ionizable group. nih.govspectroscopyonline.com

Reagent TypePrincipleApplication in Mass Spectrometry
Isotope-Coded Affinity Tags (ICAT) Utilizes reagents with a reactive group, an isotopically coded linker, and an affinity tag.Allows for selective isolation and quantification of cysteine-containing peptides, but the principle can be adapted for other functional groups.
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Employs isobaric tags that are identical in mass but yield different reporter ions upon fragmentation.Enables multiplexed quantitative analysis of proteins and peptides.
Stable Isotope Dimethyl Labeling Involves the reaction of primary and secondary amines with formaldehyde (B43269) and a reducing agent in the presence of isotopically labeled or unlabeled reagents.A simple and cost-effective method for quantitative proteomics.
Acid-Labile Isotope-Coded Extractants (ALICE) These compounds contain a thiol-reactive group, an acid-labile linker, and an isotopically labeled non-biological polymer. google.comFacilitates the capture and quantification of cysteine-containing peptides. google.com

Solid-Support Derivatization Methodologies

Solid-support derivatization offers an alternative to in-solution methods, providing advantages such as sample cleanup, pre-concentration, and automation. researchgate.net In this approach, the derivatizing reagent is immobilized on a solid support, such as silica (B1680970) gel or a polymer resin.

For the derivatization of this compound, a solution containing the analyte would be passed through a cartridge containing the immobilized reagent. The primary amine of this compound reacts with the reagent on the solid support. After the reaction, unreacted compounds and interfering species can be washed away. The derivatized analyte is then eluted for analysis. This method simplifies sample handling, reduces solvent consumption, and can lead to lower detection limits due to the pre-concentration effect. researchgate.net

Solid-phase extraction (SPE) cartridges are commonly used for this purpose. google.com For instance, a C18 SPE cartridge can be used to retain the amine, which is then derivatized on the solid phase. researchgate.net The choice of the solid support and the derivatizing agent depends on the specific application and the properties of the analyte. researchgate.net

Cycloaddition and Condensation Reactions

This compound can participate in various cycloaddition and condensation reactions, leading to the formation of more complex heterocyclic structures.

Cycloaddition Reactions: These are reactions where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The isoquinoline nucleus and the ethanamine side chain can both potentially participate in such reactions. For example, the isoquinoline ring system can react with dienophiles in Diels-Alder type reactions. libretexts.org Additionally, the formation of Huisgen 1,4-dipoles from isoquinoline allows for 1,3-dipolar cycloadditions. beilstein-journals.orgorganic-chemistry.org These reactions are valuable for the synthesis of novel polycyclic compounds. beilstein-journals.orgbeilstein-journals.org

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water or ammonia (B1221849). The primary amine of this compound is a key functional group for condensation reactions. It can react with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases). researchgate.net These imines can then undergo further reactions, such as cyclization, to generate new heterocyclic systems. For example, condensation with β-dicarbonyl compounds can lead to the formation of various heterocyclic rings. These reactions are fundamental in the synthesis of isoquinoline derivatives with diverse chemical structures. jst.go.jpresearchgate.net

Reaction TypeReactantsProduct Type
Diels-Alder Reaction Diene (e.g., a derivative of the isoquinoline ring) and a dienophileCyclohexene derivatives
1,3-Dipolar Cycloaddition Huisgen 1,4-dipole (from isoquinoline) and a dipolarophileTriazoles or other five-membered heterocycles organic-chemistry.org
Condensation with Aldehydes/Ketones This compound and an aldehyde or ketoneImines (Schiff bases)
Pictet-Spengler Reaction A β-arylethylamine (like this compound) and an aldehyde or ketoneTetrahydroisoquinolines

Coordination Chemistry of 2 Isoquinolin 1 Yl Ethanamine As a Ligand

Ligand Design Principles and Chelation Modes

The effectiveness of 2-(isoquinolin-1-yl)ethanamine as a ligand is rooted in its structural and electronic properties. The presence of two nitrogen atoms—one in the aromatic isoquinoline (B145761) ring and one in the aliphatic amino group—positions it as a classic bidentate chelating agent.

In coordination chemistry, ligands are classified based on the number of donor atoms that can bind to a central metal ion. uomustansiriyah.edu.iq Ligands that bind through a single donor atom are termed monodentate, while those that bind through multiple donor atoms are called polydentate. uomustansiriyah.edu.iq Polydentate ligands are also known as chelating agents.

This compound is a prime example of a bidentate ligand, a type of polydentate ligand. It utilizes the lone pair of electrons on the isoquinoline nitrogen and the amino nitrogen to simultaneously bind to a metal center. This chelation process results in the formation of a stable five-membered ring structure, which is entropically favored over coordination by two separate monodentate ligands. The formation of such stable ring structures is a key principle in coordination chemistry, often leading to enhanced stability of the resulting metal complex, an effect known as the chelate effect.

The coordination of this compound to a metal center is governed by a combination of steric and electronic factors.

Electronic Effects: The two nitrogen donors have distinct electronic properties. The nitrogen atom of the isoquinoline ring is part of an aromatic system, making it a weaker Lewis base compared to the sp³-hybridized nitrogen of the ethylamine (B1201723) group. This difference in basicity influences the strength of the coordinate bonds formed with the metal ion.

Steric Effects: The geometry of the ligand plays a significant role in the structure of the resulting metal complex. A notable steric interaction can occur from the hydrogen atom at the C8 position of the isoquinoline ring. This can influence the planarity of the complex and the bond angles around the metal center. In related complexes with quinoline-based ligands, this type of steric clash can lead to distorted geometries, a phenomenon sometimes referred to as the 'quinolyl split'. researchgate.net The flexibility of the ethylenediamine (B42938) bridge allows the ligand to adopt various conformations to minimize steric hindrance while achieving stable coordination.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metals are well-known for their ability to form a wide variety of coordination complexes due to their partially filled d-orbitals. uomustansiriyah.edu.iq The synthesis of transition metal complexes with ligands containing isoquinoline moieties is an active area of research. bohrium.com For instance, various complexes of copper(II) with derivatives of 1-(isoquinolin-3-yl)heteroalkyl-2-ones have been prepared by reacting the ligand with copper(II) chloride dihydrate in dimethylformamide (DMF). nih.govmdpi.com

A general synthetic route for complexes of this compound would involve mixing the ligand with a transition metal salt (e.g., chlorides, nitrates, or perchlorates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in a solvent like ethanol (B145695) or methanol. nih.gov The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the nitrogen atoms to the metal by observing shifts in the N-H and C=N stretching frequencies.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, particularly the d-d transitions for transition metals, which provide information about the coordination geometry. researchgate.net

X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths and angles. nih.gov

Elemental Analysis: To confirm the stoichiometry of the complex. mdpi.com

The table below summarizes findings for some representative transition metal complexes formed with related isoquinoline-containing ligands.

Metal IonLigand TypeCoordination GeometryKey FindingsReference
Cu(II) 1-(isoquinolin-3-yl)heteroalkyl-2-oneDistorted Square Planar/PyramidalLigand acts as a bidentate chelate through isoquinoline N and carbonyl O. nih.gov nih.gov
Mn(III/IV) Isoquinoline-based tetraamineDistorted OctahedralIsoquinoline ligands were found to stabilize the Mn₂(III,IV) oxidation state in dinuclear complexes. researchgate.net researchgate.net
Co(II) Ligands with isoquinoline groupsNot specifiedMononuclear cobalt complexes were synthesized to study steric effects around the cobalt center. researchgate.net researchgate.net

While the coordination chemistry of transition metals is vast, main group metals also form complexes. utexas.edu These metals, acting as Lewis acids, can coordinate with electron-pair donors like this compound. utexas.edu However, the body of research on main group metal complexes with this specific ligand is less extensive compared to that of transition metals. The synthesis would follow similar principles, reacting the ligand with a main group metal salt (e.g., ZnCl₂, AlCl₃). Characterization would rely on techniques like NMR spectroscopy, in addition to IR and X-ray diffraction, as these metals are typically diamagnetic.

Structural Analysis of Coordination Compounds

The definitive structure of coordination compounds is most reliably determined through single-crystal X-ray diffraction analysis. u-tokyo.ac.jp For a bidentate ligand like this compound, several coordination geometries are possible depending on the metal ion, its oxidation state, and the ligand-to-metal ratio.

In a complex with a 1:1 metal-to-ligand ratio, the remaining coordination sites on the metal would be occupied by other ligands, such as solvent molecules or anions from the metal salt. For complexes with a 2:1 or 3:1 ligand-to-metal ratio, common geometries include:

Octahedral: Often formed with metals like Co(II), Ni(II), and Mn(II), resulting in complexes of the type [M(L)₂X₂] or [M(L)₃]ⁿ⁺.

Square Planar: Common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II), forming [M(L)₂]ⁿ⁺ complexes.

Tetrahedral: Can be formed, particularly with ions like Zn(II) or Co(II).

In a typical crystal structure of a copper(II) complex with a related bidentate isoquinoline-based ligand, the ligand was observed to coordinate through the isoquinoline nitrogen and an oxygen atom, forming a six-membered chelate ring. nih.gov For this compound, coordination would involve the two nitrogen atoms, creating a thermodynamically favorable five-membered chelate ring.

The structural data from X-ray analysis provides precise information on bond lengths (e.g., Metal-N(isoquinoline) and Metal-N(amine)) and bond angles (e.g., N-Metal-N bite angle), which are critical for understanding the stability and reactivity of the complex.

X-ray Diffraction Studies

X-ray diffraction analysis is a crucial technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. spbu.ru For complexes involving this compound, this method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. The ligand typically acts as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the isoquinoline ring and the nitrogen atom of the ethanamine side chain. This chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances complex stability.

Studies on related isoquinoline-containing complexes have elucidated various coordination modes. For instance, in complexes with different metal ions, the geometry can range from distorted tetrahedral to square planar and octahedral, depending on the metal's coordination number and electronic configuration. researchgate.netresearchgate.netspuvvn.edu The crystal structure of such complexes often reveals the specific spatial arrangement of the isoquinoline and ethylamine moieties around the metal ion.

The packing of these complexes in the crystal lattice is often influenced by non-covalent interactions, such as hydrogen bonding involving the amine protons and π-π stacking between the aromatic isoquinoline rings. These interactions can lead to the formation of extended supramolecular architectures. researchgate.net

Table 1: Representative Crystallographic Data for Metal Complexes with Isoquinoline-based Ligands

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Reference
[Zn(isq)₂(μ₁,₅-dca)₂]Zn(II)OctahedralZn-N(isq) ~2.1-2.2 mdpi.com
[Cu(L)Cl₂] (L=isoquinoline deriv.)Cu(II)Distorted TetrahedralCu-N ~2.0 acs.org
[Co(BCEP)₂]Co(II)MonoclinicCo-N, Co-O spuvvn.edu

Note: Data presented is for analogous systems containing isoquinoline (isq) or related Schiff base ligands (BCEP) to illustrate typical structural features.

Spectroscopic Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are essential for characterizing the complexes of this compound in solution and confirming the coordination of the ligand to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes. libretexts.org Upon coordination, the chemical shifts of the protons and carbons of the ligand are altered. The protons on the isoquinoline ring, particularly those close to the coordinating nitrogen atom (e.g., at the C9 position), experience a significant downfield shift due to the deshielding effect of the metal ion. nih.govrsc.org Similarly, the protons of the ethylamine group also show shifts upon coordination. The integration of the peaks in the ¹H NMR spectrum can confirm the stoichiometry of the ligand-to-metal ratio in the complex. savemyexams.com For paramagnetic complexes, NMR spectra are broader, but the shifts can still provide valuable information about the electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the functional groups in the ligand. vscht.cz The key vibrational bands to monitor are the N-H stretching and bending vibrations of the primary amine and the C=N stretching vibration of the isoquinoline ring. docbrown.info Coordination of the amine nitrogen to the metal center typically results in a shift of the N-H stretching bands to lower wavenumbers (a redshift) and a change in the shape of the N-H bending vibrations. impactfactor.org The C=N stretching vibration of the isoquinoline ring may also shift upon coordination. The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. impactfactor.org

Table 2: Characteristic IR Absorption Bands for Amine and Isoquinoline Moieties

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Change upon Coordination
Primary Amine (NH₂)N-H Stretch3500-3300Shift to lower frequency
Primary Amine (NH₂)N-H Bend1650-1580Shift and/or change in intensity
IsoquinolineC=N Stretch~1630-1500Shift in frequency
Metal-LigandM-N Stretch< 600Appearance of new band

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound complexes provide insights into their electronic structure. libretexts.org The free ligand exhibits intense absorption bands in the UV region, which are assigned to π→π* transitions within the isoquinoline ring system. rsc.orgunits.it Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. researchgate.net More importantly, new absorption bands often appear in the visible region for complexes with transition metals. These new bands are typically of lower intensity and can be attributed to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. units.iteiu.edu The energy and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry of the complex.

Electronic and Electrochemical Properties of Complexes

The electronic environment created by the coordination of this compound significantly influences the electronic and electrochemical behavior of the resulting metal complexes.

Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. uni-heidelberg.deresearchgate.net In metal complexes of this compound, the ethylamine group can act as an electron donor, while the isoquinoline ring, particularly when complexed to a metal ion, can function as an electron acceptor.

The absorption of light can promote an electron from a ligand-based orbital to a metal-based or another ligand-based orbital, leading to a charge-separated excited state. uni-heidelberg.de This phenomenon is highly dependent on the nature of the metal ion and the solvent polarity. researchgate.net The relative positions of the donor and acceptor moieties play a crucial role in determining the optical and electronic properties of such charge-transfer complexes. rsc.org The study of ICT is important for understanding the photophysical properties of these complexes and their potential applications in areas like molecular electronics and photocatalysis. nih.gov

Redox Potentials and Electrochemistry

The electrochemical properties of metal complexes with this compound are of interest for applications in catalysis and materials science. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. The redox potentials of the metal center are significantly influenced by the coordination of the ligand. beilstein-journals.org

Table 3: Factors Influencing Redox Potentials in Metal Complexes

FactorInfluence on Redox PotentialRationale
π-acceptor ligandShifts to more positive valuesStabilization of the reduced (lower oxidation state) form of the metal.
σ-donor ligandShifts to more negative valuesDestabilization of the reduced form by increasing electron density on the metal.
SolventVariesStabilization of charged species in different oxidation states.
Secondary coordination sphereCan shift potentialInteractions like hydrogen bonding can stabilize specific oxidation states. nih.gov

Reactivity and Catalytic Applications of Metal-Isoquinoline Ethanamine Complexes

Metal complexes incorporating isoquinoline-based ligands have demonstrated significant potential in catalysis. bohrium.com The combination of the rigid, aromatic isoquinoline unit and the flexible ethylamine chelate arm allows for the fine-tuning of the steric and electronic properties of the metal center, which is crucial for catalytic activity and selectivity. rsc.org

These complexes have been explored as catalysts in a variety of organic transformations. nih.gov For example, they have shown activity in oxidation reactions, where the metal center cycles between different oxidation states to facilitate the transfer of oxygen atoms. researchgate.net They have also been investigated in polymerization reactions and in asymmetric synthesis, where chiral versions of the ligand can induce enantioselectivity. nih.govacs.org The reactivity of these complexes is often initiated by the substitution of a labile ligand by a substrate molecule. scribd.com The subsequent steps in the catalytic cycle are governed by the electronic properties of the metal center, which are modulated by the this compound ligand. Furthermore, the hydroboration of unsaturated compounds like imines and nitriles is another area where such metal complexes can serve as effective catalysts for the synthesis of amines. rsc.org

Computational Chemistry and Molecular Modeling Studies of 2 Isoquinolin 1 Yl Ethanamine and Its Analogues

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of isoquinoline (B145761) derivatives. These methods provide a detailed picture of molecular geometry, orbital energies, and reactivity patterns.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For isoquinoline derivatives, DFT calculations, often using the B3LYP hybrid functional with various basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and determine electronic properties. nih.govkuleuven.be These calculations provide the most stable three-dimensional arrangement of the atoms and form the basis for further analysis of the molecule's electronic characteristics.

HOMO/LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. iqce.jp The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.govschrodinger.com A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. nih.gov

In studies of isoquinoline-based chromophores, DFT calculations have been used to determine these energy values. For instance, a reference isoquinoline derivative (MPBIR) was found to have a HOMO-LUMO gap of 3.824 eV. nih.gov Modifications to the molecular structure, such as adding different electron-withdrawing or -donating groups, can significantly alter these values and, consequently, the molecule's reactivity. nih.gov

Table 1: Frontier Orbital Energies and Related Properties of Analogue Isoquinoline Derivatives

DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Ionization Potential (eV)Global Hardness (η) (eV)
MPBIR (Reference) -5.762-1.9383.8245.7621.912
MPBID1 -5.811-2.0613.7505.8111.875
MPBID4 -6.225-3.1463.0796.2251.539
MPBID1' -5.797-1.9663.8315.7971.915
MPBID4' -6.046-3.3042.7426.0461.371

Data sourced from a study on isoquinoline functionalized chromophores and is intended to be representative. nih.gov Values are for analogue structures and not 2-(Isoquinolin-1-yl)ethanamine itself.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP surface uses a color spectrum to indicate different electrostatic potential values. nih.gov Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. irjweb.comnih.gov

In studies of isoquinoline derivatives, MEP analysis has shown that the nitrogen atom in the isoquinoline ring is a site of high electron density (negative potential), making it a likely target for electrophiles. nih.govtandfonline.com Conversely, the hydrogen atoms of the amine group in the side chain would exhibit a positive potential, indicating a site for nucleophilic interaction. This analysis helps to understand how the molecule will interact with other chemical species. nih.gov

Conformational Analysis and Energy Landscapes

The flexible ethylamine (B1201723) side chain of this compound allows it to adopt multiple three-dimensional arrangements, or conformations. Conformational analysis is used to identify the most stable of these conformations and the energy barriers required to transition between them. nih.gov

For closely related 1-substituted-tetrahydroisoquinolines, computational studies using dihedral driver calculations have been performed to explore the conformational space. nih.gov These studies map the potential energy surface as a function of key torsion angles, such as the one defining the rotation of the side chain relative to the isoquinoline ring. This analysis typically reveals several low-energy minima, corresponding to the most stable conformers. In these analogues, the heterocyclic ring often prefers a half-chair conformation, with bulky substituents in a pseudo-equatorial position to minimize steric hindrance. nih.gov

Reactivity Descriptors and Fukui Functions

There are three main types of Fukui functions:

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

Studies on the isoquinoline nucleus have shown that Fukui functions can be used to predict the regioselectivity of chemical reactions. researchgate.netnsmsi.ir For electrophilic substitution on the isoquinoline ring, calculations have suggested that carbon-5 and carbon-8 are the most reactive sites. researchgate.net However, it has also been noted that in some cases, combining the Fukui function with the electrostatic potential provides a more accurate prediction of reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govacs.org By simulating the movements of atoms and bonds, MD provides insights into the conformational flexibility and stability of molecules in a solution or other environments. nih.govresearchgate.net

For isoquinoline alkaloids and their analogues, MD simulations have been used to confirm the stability of ligand-protein complexes and to explore the range of accessible conformations. nih.govmdpi.com In the case of this compound, an MD simulation would reveal how the ethylamine side chain moves and rotates in relation to the more rigid isoquinoline ring system. This provides a dynamic picture of the molecule's flexibility, complementing the static view from conformational analysis by showing how the molecule explores its energy landscape over time.

Molecular Docking and Ligand-Protein Interaction Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govmdpi.com It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. Such studies are crucial for understanding the mechanism of action and for designing more potent and selective analogues.

Molecular docking studies on analogues of this compound have provided detailed insights into their interactions with protein binding sites. For instance, a series of isoquinoline-based compounds have been investigated as potential dopamine (B1211576) D3 receptor agonists. nih.gov Binding site analysis helps in identifying the key amino acid residues that form interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and π-stacking. researchgate.netvolkamerlab.org

In studies of related isoquinoline derivatives, the planar geometry of the isoquinoline ring has been shown to facilitate π-stacking interactions with aromatic residues like phenylalanine in the binding pocket. smolecule.com The ethylamine side chain is also critical, with the terminal amine group often forming crucial hydrogen bonds or salt bridges with acidic residues like aspartate. smolecule.com For example, X-ray crystallographic studies of similar isoquinoline-FtsZ complexes have shown that the ethylamine side chain can position the terminal amine within 3.2 Å of an aspartate residue in the active site. smolecule.com

The interaction energies, often expressed as docking scores or calculated binding free energies, provide a quantitative measure of the binding affinity. Lower interaction energies typically indicate a more stable ligand-protein complex. These scores are used to rank different analogues and prioritize them for synthesis and biological testing. researchgate.net

Compound AnalogueTarget ProteinKey Interacting ResiduesType of InteractionReference
Isoquinoline-based D3 AgonistDopamine D3 ReceptorNot specifiedHydrophobic interactions, Hydrogen bonds nih.gov
Isoquinoline-FtsZ Complex AnalogueFtsZAsp199, Phe182Hydrogen bond, π-stacking smolecule.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. semanticscholar.orgresearchgate.net A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. frontiersin.org

For isoquinoline-containing scaffolds, pharmacophore models have been developed to guide the design of new inhibitors for various targets. These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov For example, a pharmacophore model for a class of inhibitors might consist of two aromatic ring features, several hydrophobic features, and hydrogen bond acceptors. frontiersin.org This approach successfully led to the discovery of new inhibitors for enzymes like cortisol synthase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2). frontiersin.org

Virtual screening campaigns using pharmacophore models based on quinoline (B57606) and isoquinoline cores have been employed to identify potential antiviral agents, including those targeting SARS-CoV-2 proteins. nih.gov The process involves filtering large libraries of compounds against the pharmacophore model, followed by molecular docking of the hits to refine the selection and predict binding modes. semanticscholar.orgnirmauni.ac.in

Pharmacophore Model FeaturesTarget ClassApplicationReference
2 Aromatic Rings, 3 Hydrophobic, 3 Hydrogen Bond AcceptorsCYP11B1 InhibitorsVirtual Screening frontiersin.org
2 Aromatic Rings, 2 Hydrophobic, 1 Hydrogen Bond AcceptorCYP11B2 InhibitorsVirtual Screening frontiersin.org
Quinoline PharmacophoreSARS-CoV-2 ProteinsVirtual Screening nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by molecular descriptors. spu.edu.sy The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized analogues. spu.edu.sy

QSAR studies on isoquinoline derivatives have been performed to understand the structural requirements for their biological activities, such as antibacterial or receptor binding activities. bohrium.comacs.orgnih.gov In these studies, various molecular descriptors are calculated for a series of analogues, including electronic (e.g., partial charges), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters.

For a series of 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, QSAR investigations found that molar refractivity had the best correlation with antibacterial activity, indicating the importance of steric interactions. bohrium.com In another study on quinazoline (B50416) and isoquinoline derivatives as α1-adrenoceptor antagonists, QSAR models highlighted the crucial role of the protonated nucleus for effective interaction with the receptor. acs.org These models can provide valuable guidance for the rational design of new analogues with improved potency. bohrium.com

Compound SeriesBiological ActivityKey Descriptor(s)ConclusionReference
1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinesAntibacterialMolar RefractivitySteric interactions are significant for activity. bohrium.com
Pyrimido-isoquinolin-quinonesAntibacterial (MRSA)3D-QSAR (CoMFA, CoMSIA)Models guided the design of 13 new active derivatives. nih.gov
Quinazoline and isoquinoline derivativesα1-adrenoceptor antagonismReactivity determinants (SL(N), ΔEprot)Protonated nucleus is key for receptor interaction. acs.org

Biological Evaluation and Mechanistic Insights of 2 Isoquinolin 1 Yl Ethanamine Derivatives in Vitro Research

In Vitro Biological Assay Methodologies

Cell-based assays are fundamental in determining the functional consequences of a compound's activity in a biological system. For isoquinoline (B145761) derivatives, these assays are often used to assess their potential as therapeutic agents, particularly in cancer research.

Antiproliferative and Cytotoxicity Assays: The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines. nih.govnih.gov For instance, the anti-proliferative effects of various quinoline (B57606) and isoquinoline derivatives have been evaluated against human breast cancer cell lines like MCF-7. nih.govresearchgate.nettbzmed.ac.irscientificarchives.com These assays help determine the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%. nih.govresearchgate.nettbzmed.ac.ir

Apoptosis Assays: To understand the mechanism of cell death induced by these derivatives, researchers use techniques like Annexin V-FITC/PI dual staining and flow cytometry. nih.govtbzmed.ac.ir These methods can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into whether the compounds trigger programmed cell death. nih.govtbzmed.ac.ir Morphological changes associated with apoptosis, such as nuclear condensation, are observed using staining techniques like DAPI. tbzmed.ac.ir

Reporter Gene Assays: These assays are used to measure the ability of a compound to modulate the transcriptional activity of a specific receptor. For isoquinoline derivatives designed as estrogen receptor modulators, Estrogen Response Element (ERE) reporter gene assays in cells like MCF-7 are employed to measure their transcriptional inhibitory activities. nih.gov

Biochemical assays provide a more direct measure of a compound's interaction with its purified molecular target, such as a receptor or an enzyme. These assays are crucial for confirming the mechanism of action and determining binding affinity.

Enzymatic Assays: The inhibitory activity of isoquinoline derivatives against specific enzymes is a key area of investigation. For example, some derivatives have been evaluated for their ability to inhibit enzymes like pancreatic α-amylase or Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov These assays measure the reduction in enzyme activity in the presence of the compound, from which IC50 values can be calculated. nih.govnih.gov

Radioligand Binding Assays: This technique is a cornerstone for studying ligand-receptor interactions. It involves using a radiolabeled ligand that is known to bind to a specific receptor. The assay measures the ability of a test compound, such as an isoquinoline derivative, to compete with the radioligand for the binding site, thereby determining the compound's binding affinity (Ki). nih.govmdpi.comsemanticscholar.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure binding kinetics and affinity in real-time. It has been used to confirm the direct binding of isoquinoline derivatives to their target proteins, such as IDO1 and TDO. nih.gov

Investigation of Receptor Ligand Activity (In Vitro)

A primary focus of research on 2-(isoquinolin-1-yl)ethanamine derivatives is their activity as receptor ligands. In vitro studies are essential to profile their binding affinity, selectivity, and functional effects as either agonists or antagonists.

The affinity of a ligand for its receptor is a critical determinant of its potency. Selectivity, the ability of a ligand to bind preferentially to one receptor subtype over others, is crucial for developing drugs with fewer side effects.

Binding Affinity Determination: As mentioned, radioligand binding assays are the standard method for determining the binding affinity of a compound, expressed as the inhibition constant (Ki) or IC50 value. mdpi.com For example, derivatives of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one were evaluated for their binding affinity to the histamine (B1213489) H3 receptor. nih.gov Similarly, novel dopamine (B1211576) receptor (DR) ligands have been assessed for their Ki values at D1, D2, and D3 receptor subtypes. nih.gov

Selectivity Profiling: A compound's binding affinity is tested across a panel of different receptors to establish its selectivity profile. mdpi.comnih.gov For instance, a dopamine receptor ligand was identified with a nanomolar D3R activity (Ki = 2.3 nM) and a 263.7-fold selectivity over the D2R subtype. nih.gov High selectivity is a desirable characteristic, as promiscuous binding to multiple receptors can lead to unwanted off-target effects. nih.gov

Table 1: In Vitro Binding Affinities of Selected Isoquinoline and Related Derivatives

Compound Class Target Receptor Assay Method Binding Affinity Reference
Isoquinoline Derivative (43b) IDO1 Enzymatic Assay IC50: 0.31 µM nih.gov
Isoquinoline Derivative (43b) TDO Enzymatic Assay IC50: 0.08 µM nih.gov
Dihydroisoquinolinone Derivative (39) Histamine H3 Radioligand Binding Potent (specific Ki not stated) nih.gov
Benzamide Derivative (HY-3-24) Dopamine D3 Radioligand Binding Ki: 0.67 nM semanticscholar.org

Beyond simple binding, it is essential to determine whether a ligand activates (agonist) or blocks (antagonist) its target receptor.

Functional Assays: A range of in vitro functional assays are used to characterize the activity of isoquinoline derivatives. For G-protein coupled receptors (GPCRs), assays measuring second messengers like cyclic AMP (cAMP) or intracellular calcium flux are common. nih.gov For instance, isoquinoline-carboxamido morphinan (B1239233) derivatives have been characterized in cAMP inhibition and Ca2+ flux assays to determine their functional effects at the mu opioid receptor. nih.gov

Distinguishing Agonism from Antagonism: An agonist will produce a biological response, while an antagonist will block the response of an agonist without producing one itself. nih.gov Some compounds can act as partial agonists, producing a submaximal response, or as inverse agonists, which reduce the basal activity of a receptor. nih.gov For example, new 2-[2-(phenylamino)thiazol-4-yl]ethanamine derivatives were tested and showed H1-antagonistic activity. nih.gov

Table 2: Functional Activity Profile of Selected Isoquinoline Derivatives

Compound Target Receptor Functional Assay Activity Profile Reference
NAQ Derivative Mu Opioid Receptor cAMP Inhibition Partial Agonist nih.gov
NAQ Derivative Mu Opioid Receptor Ca2+ Flux Antagonist nih.gov

A significant area of research for isoquinoline-based compounds is their development as Selective Estrogen Receptor Modulators (SERMs). nih.govnih.gov These compounds interact with estrogen receptors, primarily ERα, which is a key driver in the pathology of the majority of breast cancers. nih.gov

Mechanism of Action: SERMs based on an isoquinoline scaffold are designed to bind to the ligand-binding domain (LBD) of ERα. nih.gov As competitive antagonists, they prevent the binding of the natural hormone 17β-estradiol (E2). nih.gov This binding can alter the receptor's conformation in a way that inhibits the recruitment of coactivators, thereby blocking the transcriptional activity that leads to cancer cell proliferation. nih.gov

In Vitro Evaluation: The antagonistic potency of these isoquinoline-based SERMs is evaluated using cell-based assays. ERE-luciferase reporter gene assays in ERα-positive breast cancer cells (e.g., T47D, MCF-7) are used to quantify the inhibition of estrogen-induced gene transcription. nih.gov The anti-proliferative effects are directly measured in these cell lines to determine the compounds' efficacy in stopping cancer cell growth. nih.gov

Transcriptional Profiling: Advanced techniques like RNA sequencing are used to understand the broader impact of these compounds on gene expression. Studies have shown that certain unconventional isoquinoline-based SERMs can engage transcriptional pathways similar to the established ERα degrader fulvestrant, highlighting their potential to achieve potent anti-cancer effects without necessarily degrading the receptor itself. nih.gov The interaction of ERα with RNA is also being explored as a factor that can fine-tune its binding to DNA and subsequent transcriptional regulation. embopress.org

Table 3: Estrogen Receptor α (ERα) Antagonistic Activity of an Isoquinoline Derivative

Compound Class Cell Line Assay Potency Reference

Dopamine Receptor (D3) Interactions

Derivatives of the isoquinoline and tetrahydroisoquinoline core structure have been investigated for their affinity and selectivity towards dopamine receptors, with a particular focus on the D3 subtype, which is a key target in the treatment of various neurological and psychiatric disorders.

In vitro binding assays are crucial for determining the affinity of a compound for a specific receptor. These assays typically involve radioligand displacement studies where the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured. The affinity is commonly expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

One study identified a tetrahydroisoquinoline derivative, compound 3 , as a lead with low clearance in rats. Further modifications, including the introduction of a 7-CF3SO2O- substituent and replacement of the biphenylamido group with a 3-indolylpropenamido group, resulted in compound 31 , which demonstrated high D3 receptor affinity (pKi of 8.4) and a 150-fold selectivity over the D2 receptor. nih.gov

Table 1: In Vitro Dopamine D3 Receptor Affinity of a Tetrahydroisoquinoline Derivative
CompoundD3 Receptor Affinity (pKi)Selectivity (D3 vs. D2)
318.4150-fold

Serotonin Receptor (5-HT3R) Ligand Studies

While research on the direct interaction of this compound derivatives with the 5-HT3 receptor is limited, studies on related quinoline structures provide insights into the potential for this class of compounds to act as 5-HT3R ligands. The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and irritable bowel syndrome.

A series of quinolinecarboxylic acid amides and an ester incorporating a quinuclidine (B89598) moiety were synthesized and evaluated for their in vitro affinity at 5-HT3 receptors using radioligand binding assays. nih.gov One particular derivative, compound 5 , exhibited the highest affinity for the 5-HT3 receptor with a Ki value of 9.9 nM and demonstrated selectivity over 5-HT4 and D2 receptors. nih.gov These findings suggest that the quinoline (and potentially isoquinoline) scaffold can be a valuable template for designing 5-HT3R ligands. nih.gov

Table 2: In Vitro 5-HT3 Receptor Affinity of a Quinoline Derivative
Compound5-HT3 Receptor Affinity (Ki, nM)
59.9

Enzymatic Modulation and Inhibition Studies (In Vitro)

The isoquinoline framework is a key component of many enzyme inhibitors. In vitro studies have been conducted to assess the inhibitory potential of isoquinoline derivatives against various enzymes implicated in disease pathogenesis.

Table 3: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity
CompoundAChE IC50 (μM)
Linarin3.801 ± 1.149

The 3C-like protease (3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. In silico studies have suggested that certain isoquinoline alkaloids have the potential to inhibit SARS-CoV-2 Mpro. nih.gov Experimental in vitro studies on quinazolinone derivatives, which share structural similarities with the isoquinoline core, have demonstrated significant inhibitory activity against SARS-CoV-2 3CLpro. nu.edu.om For instance, a series of quinazolinone derivatives were synthesized and evaluated, with some compounds exhibiting IC50 values in the low micromolar range. nu.edu.om

Table 4: In Vitro SARS-CoV-2 3CLpro Inhibitory Activity of Quinazolinone Derivatives
CompoundSARS-CoV-2 3CLpro IC50 (μM)
5b1.58
5c1.25
5i1.97
5j0.44
5l2.56

Topoisomerase I is a vital enzyme involved in DNA replication and transcription, and its inhibitors are effective anticancer agents. Indenoisoquinolines, a class of compounds containing the isoquinoline moiety, have been identified as potent topoisomerase I inhibitors. nih.gov A novel copper(II) indenoisoquinoline complex, WN198, was shown to inhibit topoisomerase I activity in a dose-dependent manner, starting at a concentration of 1 μM in in vitro assays. mdpi.com This indicates that the isoquinoline scaffold can be functionalized to effectively target this enzyme. mdpi.com

Antimicrobial Activity Investigations (In Vitro)

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Isoquinoline derivatives have been explored for their potential antibacterial and antifungal activities.

In one study, a series of 1-aminoisoquinoline (B73089) derivatives were synthesized and evaluated for their in vitro antimicrobial properties. nih.gov Compound 3h displayed significant activity against Bacillus subtilis and Escherichia coli with IC50 values of 0.10±0.02 µM and 0.13±0.01 µM, respectively. nih.gov Another derivative, compound 3i , was highly effective against E. coli and C. viswanathii with IC50 values of 0.11±0.01 µM and 0.10±0.05 µM, respectively. nih.gov

Furthermore, a study on novel quinoline derivatives, which are structurally related to isoquinolines, demonstrated excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against various bacterial strains. nih.gov Specifically, benzothiazole (B30560) derivatives containing a urea (B33335) or thiourea (B124793) moiety have shown promising in vitro antibacterial efficacy against several pathogens, with some compounds exhibiting low MIC values comparable to the antibiotic ciprofloxacin. researchgate.net

Table 5: In Vitro Antimicrobial Activity of 1-Aminoisoquinoline Derivatives
CompoundMicroorganismIC50 (μM)
3hBacillus subtilis0.10±0.02
Escherichia coli0.13±0.01
3iEscherichia coli0.11±0.01
C. viswanathii0.10±0.05

Antineoplastic and Cytotoxic Activity (In Vitro)

Molecular Mechanisms of Action

The anticancer effects of isoquinoline derivatives, including those related to this compound, are often attributed to their ability to interfere with fundamental cellular processes, leading to cancer cell death. In vitro studies have highlighted two primary molecular mechanisms: the induction of apoptosis and the inhibition of tubulin polymerization.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a critical pathway that is often dysregulated in cancer. Certain isoquinoline derivatives have been shown to effectively induce apoptosis in cancer cells. For instance, studies on novel isoquinoline derivatives have demonstrated their capacity to trigger apoptosis in ovarian cancer cell lines. nih.gov The mechanism of this induction can involve the downregulation of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP-1. nih.gov IAPs are frequently overexpressed in tumor cells, allowing them to evade apoptosis. By inhibiting these proteins, isoquinoline compounds can restore the natural apoptotic pathway. This process is often confirmed through the observed activation of key executioner proteins like caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

Furthermore, some derivatives induce apoptosis through the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. nih.gov A dose-dependent increase in the sub-G1 cell population, which is indicative of apoptosis, has been observed in head and neck squamous cell carcinoma cells following treatment with certain 3-methyleneisoindolinone derivatives, a related class of compounds. researchgate.net

Tubulin Polymerization Inhibition:

Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, particularly in the formation of the mitotic spindle. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. eurekaselect.com Several isoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov

These compounds often act by binding to the colchicine-binding site on β-tubulin. researchgate.netacs.org This interaction prevents the polymerization of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle. eurekaselect.com The consequence of this disruption is an arrest of the cell cycle in the G2/M phase, which ultimately leads to apoptotic cell death. acs.org For example, 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives have shown potent inhibitory activity on tubulin polymerization. In vitro assays demonstrated that specific hydroxy-substituted derivatives were particularly active, with IC₅₀ values for tubulin polymerization inhibition in the low micromolar range. researchgate.net

The table below summarizes the in vitro activity of representative isoquinoline derivatives, highlighting their dual mechanisms of action.

Compound ClassCancer Cell LineMechanism of ActionKey Findings
Indolo[2,1-alpha]isoquinolines MDA-MB 231, MCF-7Tubulin Polymerization Inhibition(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline showed an IC₅₀ of 3.1 µM for tubulin polymerization. researchgate.net
Novel Isoquinoline Derivatives SKOV3 (Ovarian)Apoptosis InductionDownregulated IAP proteins (XIAP, cIAP-1); Activated caspase-3 and PARP. nih.gov
3-Methyleneisoindolinones CAL27 (HNSCC)Apoptosis Induction, Cell Cycle ArrestInduced a dose-dependent increase in the Sub-G1 cell population. researchgate.net
Quinoline Derivatives MDA-MB-231 (Breast)Tubulin Polymerization Inhibition, Cell Cycle ArrestCompound 4c induced significant cell cycle arrest at the G2/M phase (22.84% of cell population). acs.org

This table is for illustrative purposes and includes data from closely related isoquinoline and quinoline derivatives to demonstrate the mechanisms of action.

KRas Protein Interactions

The direct interaction of this compound derivatives with the KRas protein is an area of limited specific research based on available literature. However, studies on structurally related isoquinoline alkaloids have revealed an alternative mechanism for modulating KRas activity. Instead of binding directly to the KRas protein, certain isoquinoline alkaloids can interact with the G-quadruplex structure of the KRas promoter DNA. researchgate.net This interaction can regulate gene transcription and potentially influence the expression of the KRas protein.

A spectroscopic investigation into the interaction between the KRas promoter G-quadruplex and three isoquinoline alkaloids—jatrorrhizine (B191652), berberine (B55584), and sanguinarine—demonstrated that these compounds can form stable 1:1 complexes with the G-quadruplex. researchgate.net The binding affinities were significant, with binding constants (K) in the range of 10⁶ L·mol⁻¹. researchgate.net

The study suggested different binding modes for these alkaloids. Sanguinarine was found to interact primarily through an end-stacking mode, which was beneficial for maintaining the stable parallel conformation of the G-quadruplex. researchgate.net In contrast, jatrorrhizine and berberine appeared to utilize a combination of end-stacking and binding to the grooves or loops of the G-quadruplex. researchgate.net These interactions highlight a potential indirect pathway for isoquinoline-based compounds to affect KRas-driven cancers.

While direct inhibition of the KRas protein by synthetic isoquinoline derivatives remains a developing field, the broader class of quinoline and quinazoline (B50416) compounds has been more extensively explored as direct KRas inhibitors, particularly targeting mutants like G12C. nih.govnih.govresearchgate.net

Table of Binding Constants for Isoquinoline Alkaloids with KRas Promoter G-quadruplex

Isoquinoline Alkaloid Binding Constant (K) (L·mol⁻¹) Proposed Binding Mode
Jatrorrhizine (0.90 ± 0.16) × 10⁶ End-stacking and groove/loop binding researchgate.net
Berberine (0.93 ± 0.21) × 10⁶ End-stacking and groove/loop binding researchgate.net

| Sanguinarine | (1.16 ± 0.45) × 10⁶ | End-stacking researchgate.net |

Free Radical Scavenging Activity (In Vitro)

The isoquinoline scaffold is recognized for its presence in numerous biologically active compounds that exhibit a range of pharmacological effects, including antioxidant activity. The ability of these compounds to scavenge free radicals is a key component of their potential therapeutic value, as oxidative stress is implicated in the pathophysiology of various diseases.

In vitro antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is often quantified by the EC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

While specific data on the free radical scavenging activity of this compound is not extensively detailed, studies on the broader class of isoquinoline and quinoline derivatives have consistently demonstrated their potential as antioxidants. For example, research on certain 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives showed significant DPPH radical scavenging activity, with some compounds achieving over 90% scavenging. Similarly, extracts from plants belonging to the Fumaria genus, which are rich in isoquinoline alkaloids, have shown important antioxidant properties in both DPPH and Ferric Reducing Antioxidant Power (FRAP) assays.

The antioxidant mechanism of these heterocyclic compounds is often attributed to their chemical structure, which can stabilize and delocalize unpaired electrons, and the nature and position of substituents on the ring system.

Structure-Activity Relationship (SAR) Development based on In Vitro Data

The development of structure-activity relationships (SAR) from in vitro data is crucial for optimizing the therapeutic potential of this compound derivatives. SAR studies aim to identify the chemical features of a molecule that are essential for its biological activity and to guide the design of more potent and selective compounds. nih.gov

For isoquinoline derivatives investigated as anticancer agents, several key SAR insights have emerged from in vitro studies, particularly concerning tubulin polymerization inhibition and general cytotoxicity.

Substituents on the Isoquinoline Core:

Hydroxy vs. Methoxy (B1213986) Groups: In a series of 5,6-dihydroindolo[2,1-alpha]isoquinolines, the presence of hydroxyl groups was found to be critical for the inhibition of tubulin polymerization in vitro. In contrast, both the hydroxy derivatives and their corresponding methoxy-ether analogues showed activity in inhibiting cancer cell growth, suggesting that the methoxy group might act as a prodrug or contribute to activity through a different mechanism. researchgate.net

Position of Substituents: The placement of substituents on the isoquinoline ring system significantly impacts activity. For a series of tetrahydroisoquinolines designed as inhibitors of Mycobacterium tuberculosis, large substituents (e.g., benzyl) at the 5-position were well-tolerated, while an N-methylpiperazine was the preferred group at the 8-position.

Nature of Side Chains and Linkers:

The linker connecting a side chain to the main isoquinoline scaffold is important. For certain tetrahydroisoquinoline inhibitors, linkers such as –CH₂– or –CONH– were more effective than –CO– or –COCH₂– linkers. This suggests that the flexibility and electronic nature of the linker play a role in how the molecule interacts with its biological target.

The positioning of a terminal aromatic ring within a side chain has been identified as a key factor for target binding.

Stereochemistry:

The stereochemistry of the molecule can be a determining factor in its biological activity. For active 5,6-dihydroindolo[2,1-alpha]isoquinoline racemates, separation into individual enantiomers revealed that the (+)-isomers exhibited significantly higher activity in both tubulin polymerization inhibition and cytostatic assays compared to the (-)-isomers. researchgate.net This highlights a specific stereochemical requirement for optimal interaction with the target site.

These SAR findings, derived from in vitro evaluations, provide a rational basis for the further chemical modification of the this compound scaffold to enhance its desired biological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Isoquinolin-1-yl)ethanamine, and how can reaction yields be optimized?

  • Methodology : A common approach involves coupling isoquinoline derivatives with ethanamine precursors under reflux in dichloroethane with triethylamine as a base. For example, yields of 78–87% were achieved for structurally similar adamantyl-containing tetrahydroisoquinolins by varying substituents (R₂ groups) . Optimization strategies include adjusting solvent polarity (e.g., dichloromethane vs. dichloroethane), catalyst loading, and reaction time. Monitoring progress via TLC or HPLC is critical for identifying optimal termination points.

Q. How can the purity and structure of this compound be validated after synthesis?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons of isoquinoline at δ 7.5–9.0 ppm) and amine group integration.
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N₂, theoretical m/z 173.1) .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 76.28%, H: 6.94%, N: 16.78%) .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential amine vapors .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). For example, B3LYP/6-31G(d) models can identify electron-rich regions (e.g., amine group) prone to electrophilic attacks. Exact exchange terms improve accuracy in predicting activation energies for reactions like SN2 substitutions . Compare results with experimental kinetics (e.g., rate constants in polar aprotic solvents) to validate computational models.

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., NMDA receptor inhibition vs. serotonin receptor binding) to identify off-target effects .
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., halogenation at C-5 of isoquinoline) to isolate structure-activity relationships (SAR) .
  • Statistical Analysis : Apply ANOVA to assess variability between replicates or labs, ensuring p < 0.05 for significance .

Q. How can reaction mechanisms for this compound synthesis be elucidated using kinetic isotope effects (KIEs)?

  • Methodology :

  • Deuterium Labeling : Replace hydrogen atoms in the ethanamine moiety with deuterium to study rate-determining steps. A primary KIE (k_H/k_D > 2) suggests bond cleavage at the amine during nucleophilic attack .
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots from rate data at varying temperatures (e.g., 25–60°C). A negative ΔS‡ indicates associative mechanisms .

Q. What advanced chromatographic techniques improve separation of this compound enantiomers?

  • Methodology :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase. Monitor retention times and peak symmetry for enantiomeric excess (ee) calculations .
  • Capillary Electrophoresis (CE) : Employ cyclodextrin additives in the buffer to exploit host-guest interactions for chiral resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.